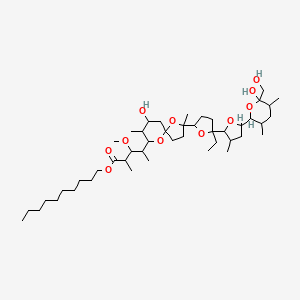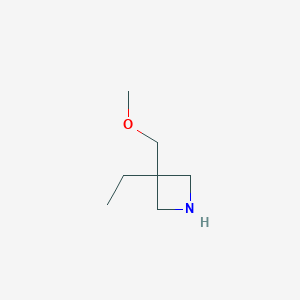![molecular formula C31H31FN2O6 B12285960 1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12285960.png)
1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-[[Bis(4-méthoxyphényl)-phénylméthoxy]méthyl]-4-fluoro-oxolan-2-yl]-5-méthylpyrimidine-2,4-dione est un composé organique complexe avec une structure unique qui comprend plusieurs cycles aromatiques, un cycle oxolane fluoré et un noyau pyrimidine-dione
Méthodes De Préparation
La synthèse du 1-[5-[[Bis(4-méthoxyphényl)-phénylméthoxy]méthyl]-4-fluoro-oxolan-2-yl]-5-méthylpyrimidine-2,4-dione implique plusieurs étapes, y compris la formation du cycle oxolane, l'introduction de l'atome de fluor et le couplage des cycles aromatiques avec le noyau pyrimidine-dione. Les voies de synthèse courantes comprennent:
Formation du Cycle Oxolane : Cette étape implique généralement la cyclisation d'un précurseur diol approprié dans des conditions acides ou basiques.
Introduction de l'Atome de Fluor : La fluoration peut être réalisée en utilisant des réactifs tels que le trifluorure de diéthylaminosulfure (DAST) ou le Selectfluor.
Couplage des Cycles Aromatiques : Les cycles aromatiques peuvent être introduits par des réactions d'alkylation ou d'acylation de Friedel-Crafts, en utilisant des catalyseurs comme le chlorure d'aluminium (AlCl3).
Formation du Noyau Pyrimidine-Dione : Cette étape implique la condensation d'amines et de composés carbonylés appropriés dans des conditions contrôlées.
Les méthodes de production industrielles peuvent impliquer l'optimisation de ces étapes pour améliorer le rendement et la pureté, en utilisant des réacteurs à écoulement continu et des plateformes de synthèse automatisées.
Analyse Des Réactions Chimiques
1-[5-[[Bis(4-méthoxyphényl)-phénylméthoxy]méthyl]-4-fluoro-oxolan-2-yl]-5-méthylpyrimidine-2,4-dione subit diverses réactions chimiques, y compris:
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3), conduisant à la formation de cétones ou d'acides carboxyliques correspondants.
Réduction : La réduction peut être réalisée en utilisant des catalyseurs d'hydrogénation tels que le palladium sur carbone (Pd/C) ou l'hydrure de lithium aluminium (LiAlH4), conduisant à la formation d'alcools ou d'amines.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle oxolane fluoré, en utilisant des réactifs tels que le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu).
Réactions de Couplage : Les cycles aromatiques peuvent participer à des réactions de couplage de Suzuki ou de Heck, en utilisant des catalyseurs de palladium et des acides boroniques ou des alcènes appropriés.
Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués, qui peuvent être fonctionnalisés davantage pour des applications spécifiques.
Applications de la Recherche Scientifique
1-[5-[[Bis(4-méthoxyphényl)-phénylméthoxy]méthyl]-4-fluoro-oxolan-2-yl]-5-méthylpyrimidine-2,4-dione a un large éventail d'applications de recherche scientifique:
Chimie : Le composé est utilisé comme élément constitutif pour la synthèse de molécules organiques complexes, y compris les produits pharmaceutiques et les produits agrochimiques.
Biologie : Il sert de sonde pour étudier les processus biologiques, tels que l'activité enzymatique et la liaison aux récepteurs.
Médecine : Le composé a des applications thérapeutiques potentielles, notamment en tant qu'agent anticancéreux ou médicament anti-inflammatoire.
Industrie : Il est utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements, en raison de ses propriétés structurales uniques.
Mécanisme d'Action
Le mécanisme d'action du 1-[5-[[Bis(4-méthoxyphényl)-phénylméthoxy]méthyl]-4-fluoro-oxolan-2-yl]-5-méthylpyrimidine-2,4-dione implique son interaction avec des cibles moléculaires et des voies spécifiques:
Cibles Moléculaires : Le composé peut se lier aux enzymes, aux récepteurs et à d'autres protéines, en modulant leur activité et leur fonction.
Voies Impliquées : Il peut influencer les voies de signalisation, telles que la voie MAPK/ERK ou la voie PI3K/Akt, conduisant à des changements dans la prolifération cellulaire, l'apoptose et l'inflammation.
Applications De Recherche Scientifique
1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying biological processes, such as enzyme activity and receptor binding.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent or an anti-inflammatory drug.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It may influence signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, leading to changes in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
1-[5-[[Bis(4-méthoxyphényl)-phénylméthoxy]méthyl]-4-fluoro-oxolan-2-yl]-5-méthylpyrimidine-2,4-dione peut être comparé à d'autres composés similaires, tels que:
4-(((4-Méthoxyphényl)amino)méthyl)-N,N-diméthylaniline : Ce composé a une structure aromatique similaire mais ne possède pas le cycle oxolane fluoré et le noyau pyrimidine-dione.
N,N′-Bis[1-(4-méthoxyphényl)-5-méthyl-1H-1,2,3-triazole-4-carbonyl]hydrazide : Ce composé contient un cycle triazole au lieu du cycle oxolane et possède différents groupes fonctionnels.
La singularité du 1-[5-[[Bis(4-méthoxyphényl)-phénylméthoxy]méthyl]-4-fluoro-oxolan-2-yl]-5-méthylpyrimidine-2,4-dione réside dans sa combinaison de structures oxolane fluoré et pyrimidine-dione, qui confèrent des propriétés chimiques et biologiques spécifiques.
Propriétés
Formule moléculaire |
C31H31FN2O6 |
|---|---|
Poids moléculaire |
546.6 g/mol |
Nom IUPAC |
1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C31H31FN2O6/c1-20-18-34(30(36)33-29(20)35)28-17-26(32)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28H,17,19H2,1-3H3,(H,33,35,36) |
Clé InChI |
DYWGIYQONVUVCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


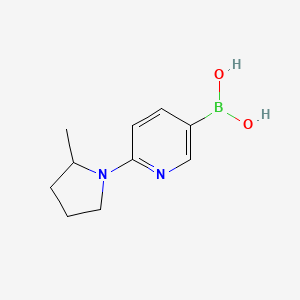
![4'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12285881.png)

![2-[Acetyl(methyl)amino]-1-phenylpropyl acetate](/img/structure/B12285893.png)
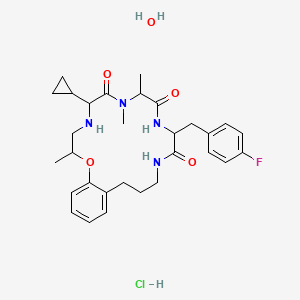

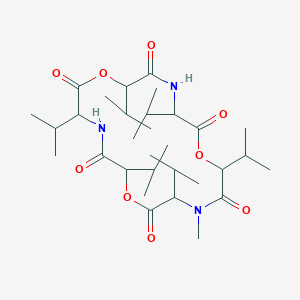
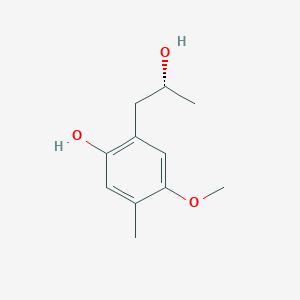
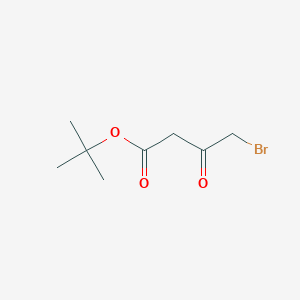


![N-(3,3-dimethylbutan-2-yl)-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B12285933.png)
